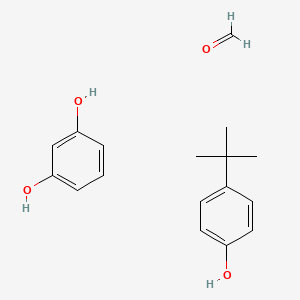![molecular formula C8H9F6NO5S2 B14603600 4-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]morpholine CAS No. 58510-93-3](/img/structure/B14603600.png)
4-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]morpholine is a chemical compound known for its unique structure and properties It contains a morpholine ring substituted with a bis(trifluoromethanesulfonyl)ethenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]morpholine typically involves the reaction of morpholine with a suitable bis(trifluoromethanesulfonyl)ethenyl precursor. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product. Specific details on the reaction conditions and reagents used can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and isolation of the final product to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions
4-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]morpholine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced products.
Substitution: The compound can participate in substitution reactions where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in various substituted products.
Aplicaciones Científicas De Investigación
4-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]morpholine has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound is used in the development of advanced materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of 4-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]morpholine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Bis(trifluoromethanesulfonyl)methane
- Trifluoromethanesulfonimide
- N-Phenyl-bis(trifluoromethanesulfonimide)
Uniqueness
4-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]morpholine is unique due to its specific structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
58510-93-3 |
|---|---|
Fórmula molecular |
C8H9F6NO5S2 |
Peso molecular |
377.3 g/mol |
Nombre IUPAC |
4-[2,2-bis(trifluoromethylsulfonyl)ethenyl]morpholine |
InChI |
InChI=1S/C8H9F6NO5S2/c9-7(10,11)21(16,17)6(22(18,19)8(12,13)14)5-15-1-3-20-4-2-15/h5H,1-4H2 |
Clave InChI |
VXPWHGOQQSQINM-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C=C(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-([1,1'-Biphenyl]-4-yl)but-2-enenitrile](/img/structure/B14603526.png)




![11H-[1,3,5]triazepino[1,2-a]benzimidazole](/img/structure/B14603547.png)



![3,7-Dimethyl-1,7-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B14603584.png)

-](/img/structure/B14603592.png)


